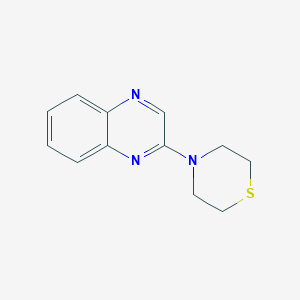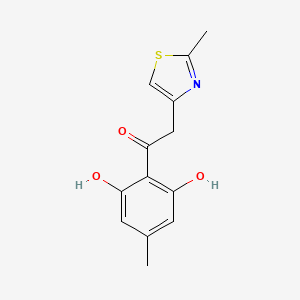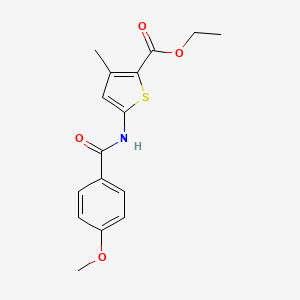
2-(thiomorpholin-4-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(thiomorpholin-4-yl)quinoxaline” is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxaline derivatives have been the subject of extensive research due to their significant biological properties, including antifungal, antibacterial, antiviral, and antimicrobial effects . They have become a crucial component in drugs used to treat various conditions, including cancer, AIDS, and plant viruses .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The reaction Scheme 18, expounds the synthetic pathway to prepare 4-(2-methyl quinoxaline-3-yloxy)benzaldehyde (60) and N-((4-(2-methylquinoxaline-3-yloxy)phenyl)methylene)-4-substituted benzenamine (63) using 2-chloro-3-methyl quinoxaline(59) .Physical And Chemical Properties Analysis
Some physical properties of quinoxaline include a boiling point of 220-223°C, a melting point of 29-32°C, and a density of 1.124 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
2-(thiomorpholin-4-yl)quinoxaline has been used in numerous scientific studies due to its unique properties. It has been found to be useful in the synthesis of organic compounds, pharmaceuticals, and biochemicals. Additionally, it has been used in the study of enzyme-catalyzed reactions, as a ligand in coordination complexes, and as a fluorescent dye in fluorescence spectroscopy. This compound has also been used to study the structure and properties of proteins, as well as the structure and dynamics of biological membranes.
Wirkmechanismus
Target of Action
Quinoxaline derivatives, including 2-(thiomorpholin-4-yl)quinoxaline, have been found to interact with a variety of targets, receptors, and microorganisms .
Mode of Action
Quinoxaline derivatives have been studied extensively for their interactions with their targets . For instance, some quinoxaline derivatives have been found to act as kinase inhibitors . They bind to the catalytic domain of the kinase, inhibiting its activity and leading to downstream effects .
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting they may impact multiple pathways
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities . The specific effects of this compound at the molecular and cellular level would depend on its specific targets and mode of action.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(thiomorpholin-4-yl)quinoxaline in laboratory experiments include its low cost, its wide range of applications, and its ability to interact with proteins and biological membranes. Additionally, it is easy to synthesize and is readily available. The main limitation of using this compound in laboratory experiments is that it is not well understood, and thus its effects on proteins and biological membranes are not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(thiomorpholin-4-yl)quinoxaline. These include further studies on the mechanism of action of this compound, studies on the effects of this compound on proteins and biological membranes, and studies on the synthesis of this compound. Additionally, further studies on the use of this compound in organic synthesis, pharmaceuticals, and biochemistry could be conducted. Finally, further studies on the use of this compound as a fluorescent dye in fluorescence spectroscopy would be beneficial.
Synthesemethoden
The synthesis of 2-(thiomorpholin-4-yl)quinoxaline is typically accomplished through a two-step process. The first step involves the reaction of thiomorpholine with a quinoxaline derivative. This reaction produces the desired product, this compound. The second step involves the oxidation of the thiomorpholine moiety to form the desired product. The oxidation can be accomplished through a variety of methods, such as using an oxidizing agent or a catalytic system.
Biochemische Analyse
Biochemical Properties
2-(Thiomorpholin-4-yl)quinoxaline plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerase II, which is essential for DNA replication and cell division . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce cell cycle arrest in cancer cells, particularly breast cancer cells, by inhibiting topoisomerase II and affecting epidermal growth factor receptor (EGFR) activity . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and potentially therapeutic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, the compound’s interaction with topoisomerase II results in the inhibition of DNA replication, leading to cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained cellular responses, including prolonged cell cycle arrest and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . Higher doses can lead to toxic or adverse effects, including organ damage and altered metabolic functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to influence energy production and apoptosis .
Eigenschaften
IUPAC Name |
4-quinoxalin-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRITVOAHLVZVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523729.png)
![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6523742.png)
![N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523750.png)
![N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B6523753.png)
![(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6523759.png)
![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6523765.png)

![N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B6523776.png)
![3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide](/img/structure/B6523787.png)
![3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523792.png)


![4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523815.png)
![6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523820.png)